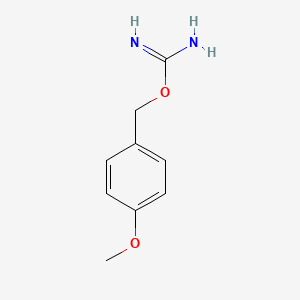

4-Methoxybenzyl carbamimidate

Description

Contextualization within the Broader Field of Carbamimidate Chemistry

Carbamimidates are a class of organic compounds characterized by the functional group RN=C(OR')NR''R'''. They can be considered as the imidate tautomers of ureas or as esters of carbamimidic acid. The chemistry of carbamates, structurally related to carbamimidates, is well-established, with applications ranging from protecting groups in peptide synthesis to their presence in pharmaceuticals and agricultural chemicals. nih.govnih.gov Carbamates are known for their chemical stability, which stems from the resonance between the amide and carboxyl groups. nih.gov This stability, coupled with their ability to modulate pharmacokinetic properties, has made them a valuable structural motif in drug design. nih.gov

The reactivity of carbamates often involves the reaction of carbon dioxide with amines to form carbamic acids, which can then be stabilized as carbamate (B1207046) salts. mdpi.com The study of carbamate formation is crucial for understanding processes like industrial CO2 capture. iaea.org Carbamimidates, while less explored than carbamates, share some of this chemical heritage and offer unique reactivity patterns due to the presence of the imine nitrogen.

Significance of the 4-Methoxybenzyl Moiety in Organic Synthesis and Medicinal Chemistry Research

The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for various functional groups in organic synthesis, including alcohols, phenols, and nitrogen-containing moieties. nih.govacs.org Its popularity stems from its stability under a range of reaction conditions and the multiple methods available for its cleavage, including acidic conditions, hydrogenolysis, or oxidation. nih.govlibretexts.org The PMB group can be introduced efficiently under mild conditions, often using 4-methoxybenzyl chloride (PMB-Cl) or 4-methoxybenzyl bromide (PMB-Br). nih.govacs.org

In medicinal chemistry, the 4-methoxybenzyl moiety is a common structural feature in molecules with diverse biological activities. tandfonline.comnih.gov For instance, derivatives of N-(4-methoxybenzyl)prop-2-yn-1-amine have shown potential as antiviral and antifungal agents. The lipophilicity conferred by the methoxybenzyl group can influence a compound's cell permeability and its interaction with biological targets. vulcanchem.com Furthermore, the trimethoxyphenyl moiety, which shares structural similarities, is a known pharmacophore in tubulin inhibitors, highlighting the importance of methoxy-substituted phenyl rings in the design of anticancer agents. nih.gov

Current Research Landscape and Underexplored Avenues for 4-Methoxybenzyl Carbamimidate

The current research involving the 4-methoxybenzyl group is extensive, particularly in its role as a protecting group. nih.govacs.orgtandfonline.comresearchgate.net For example, it has been used in the synthesis of complex molecules like pyrazoles and pyrazolones. tandfonline.comresearchgate.net The synthesis of various carbamates containing the 4-methoxyphenyl (B3050149) group has also been reported, often as intermediates for further synthetic transformations or as potential biologically active molecules. orgsyn.org

Despite the broad utility of both carbamimidates and the 4-methoxybenzyl group, the specific compound "this compound" remains relatively underexplored. While the synthesis of related structures like methyl N-(p-methoxyphenyl)carbamate is well-documented, specific synthetic routes and reactivity studies for this compound itself are less common in the literature. orgsyn.org

Future research could focus on several key areas:

Development of novel synthetic methodologies: Exploring efficient and selective methods for the synthesis of this compound and its derivatives.

Investigation of its reactivity: Studying the unique chemical transformations that can be achieved using the carbamimidate functionality in conjunction with the electronic properties of the 4-methoxybenzyl group.

Exploration of medicinal chemistry applications: Screening this compound and its analogues for various biological activities, building upon the known pharmacological properties of related carbamate and 4-methoxybenzyl-containing compounds.

Materials science applications: Investigating the potential use of this compound in the development of new polymers or functional materials, leveraging the properties of the carbamimidate and aromatic moieties.

The convergence of the versatile carbamimidate functional group and the well-established utility of the 4-methoxybenzyl moiety suggests that this compound holds significant potential for future discoveries in organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

791584-73-1 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl carbamimidate |

InChI |

InChI=1S/C9H12N2O2/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |

InChI Key |

HGCCNXAGGHERGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybenzyl Carbamimidate and Analogues

Direct Synthesis Approaches to the Carbamimidate Functionality

The direct formation of the carbamimidate group is a key area of research, with both classical and modern catalytic methods being employed.

Exploration of Established Carbamimidate Synthetic Pathways

Established methods for the synthesis of carbamimidates often involve the reaction of an amine with a suitable electrophilic partner. One of the most traditional routes is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. nih.govdoi.org This intermediate can then be treated with an amine to afford the desired amidine, which is structurally related to carbamimidates. While direct application to 4-Methoxybenzyl carbamimidate is not extensively detailed in readily available literature, the general applicability of the Pinner reaction suggests a viable pathway starting from 4-methoxybenzonitrile (B7767037) and an appropriate alcohol, followed by reaction with ammonia (B1221849) or a primary amine. doi.org

Another established route involves the preparation of O-alkylisoureas, which can serve as precursors to carbamimidates. The synthesis of O-alkylisoureas can be achieved through the reaction of an alcohol with a carbodiimide (B86325), often catalyzed by a copper salt. For instance, 4-methoxybenzyl alcohol can be reacted with N,N'-diisopropylcarbodiimide to form N,N'-diisopropyl-O-(4-methoxybenzyl)isourea. researchgate.net These O-alkylisoureas can subsequently react with amines to yield guanidinium (B1211019) salts, which are closely related to carbamimidates. google.com Microwave-assisted methods have been shown to accelerate the formation of esters from O-alkylisoureas, suggesting a potential for rapid synthesis of related carbamimidate structures under similar conditions. rsc.org

Development of Novel Reagents and Catalytic Systems for Direct Synthesis

Recent research has focused on the development of novel reagents and catalytic systems to improve the efficiency and selectivity of carbamimidate synthesis. Gold(I) catalysis has emerged as a powerful tool in this area. For example, a racemic Au(I)-catalyzed three-component reaction of imines, terminal alkynes, and sulfonylisocyanates has been developed to prepare cyclic carbamimidates. beilstein-journals.org This reaction proceeds through the activation of the alkyne by the carbophilic gold catalyst. An enantioselective variant of this reaction has also been developed, highlighting the potential for asymmetric synthesis. beilstein-journals.org

Silver-catalyzed reactions have also shown promise. A highly chemo- and enantioselective intramolecular silver-catalyzed aziridination using 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates as nitrene precursors has been reported. nih.gov While this method focuses on the reactivity of pre-formed carbamimidates, it underscores the utility of metal catalysis in manipulating this functional group and suggests the potential for developing catalytic methods for their direct synthesis.

Furthermore, palladium-catalyzed carbonylation reactions have been developed for the synthesis of novel aryl and heteroaryl acyl sulfonimidamides, which are structurally related to carbamimidates. nih.gov These methods utilize a non-gaseous carbon monoxide precursor and demonstrate the versatility of palladium catalysis in forming C-N bonds, which could be adapted for the synthesis of this compound and its analogues.

Synthesis of Related 4-Methoxybenzyl Carbamate (B1207046) Derivatives as Precursors or Models

The synthesis of carbamates, particularly 4-methoxybenzyl carbamates, is well-established and provides important precursors and model compounds for the study of carbamimidates.

Strategies Involving Carbonate and Isocyanate Precursors

A common and versatile method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate. kuleuven.be 4-Methoxybenzyl isocyanate is a commercially available reagent that can be reacted with various alcohols to produce the corresponding 4-methoxybenzyl carbamates. kuleuven.bersc.org This reaction is often catalyzed by bases or organometallic compounds to enhance the reaction rate. rsc.org

Alternatively, carbonates can be used as precursors. For instance, the reaction of 4-methoxybenzylamine (B45378) with a dialkyl carbonate, such as diethyl carbonate, can yield the corresponding ethyl N-(4-methoxybenzyl)carbamate. rsc.org Catalytic systems, often involving metal oxides, have been developed to improve the efficiency of this transformation. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol provide a direct route to N-aryl carbamates. mit.edu This methodology could potentially be adapted for the synthesis of 4-methoxybenzyl carbamate derivatives.

| Precursor | Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl isocyanate | Generic Alcohol (R-OH) | Base or Organometallic Catalyst | O-Alkyl-N-(4-methoxybenzyl)carbamate | Generally Good to High | kuleuven.bersc.org |

| 4-Methoxybenzylamine | Diethyl Carbonate | Metal Oxide Catalyst | Ethyl N-(4-methoxybenzyl)carbamate | Varies with catalyst | rsc.org |

| Aryl Halide | Sodium Cyanate, Alcohol | Palladium Catalyst | N-Aryl Carbamate | Good | mit.edu |

Application of Modified Hofmann Rearrangement Protocols

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, can be modified to produce carbamates. orgsyn.org In the presence of an alcohol, the isocyanate intermediate generated during the rearrangement is trapped to form a stable carbamate. sigmaaldrich.com

A well-documented example is the synthesis of methyl N-(p-methoxyphenyl)carbamate from p-methoxybenzamide. orgsyn.org This modified Hofmann rearrangement is typically carried out using N-bromosuccinimide (NBS) and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in methanol. orgsyn.org The reaction proceeds under mild conditions and provides the desired carbamate in high yield. orgsyn.org

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| p-Methoxybenzamide | N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol | Reflux | Methyl N-(p-methoxyphenyl)carbamate | 93% |

Utilization of Acetylcarbamate (B3056926) Salts in Alkylation Reactions

A more recent and versatile approach to N-substituted carbamates involves the use of acetylcarbamate salts as nucleophiles in alkylation reactions. Specifically, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) has been developed as a stable and easy-to-handle reagent. jst.go.jp This salt can be prepared by treating p-methoxybenzyl N-acetylcarbamate with potassium tert-butoxide. jst.go.jp

PM-BENAC-K reacts with a variety of alkyl halides and sulfonates in an SN2 fashion to afford N-alkyl-p-methoxybenzyl N-acetylcarbamates in good yields. jst.go.jp The acetyl group can then be selectively removed under basic conditions (e.g., K₂CO₃ in methanol) to provide the corresponding Moz (p-methoxybenzyloxycarbonyl)-protected amines. jst.go.jpnih.gov This methodology offers a convenient route to a range of N-substituted 4-methoxybenzyl carbamate derivatives.

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl (B1604629) bromide | DMF, rt | N-Benzyl-p-methoxybenzyl N-acetylcarbamate | 95% |

| Ethyl bromoacetate | DMF, rt | N-(Ethoxycarbonylmethyl)-p-methoxybenzyl N-acetylcarbamate | 93% |

| 1-Bromobutane | DMF, rt | N-Butyl-p-methoxybenzyl N-acetylcarbamate | 85% |

| Isopropyl triflate | Toluene (B28343)/18-crown-6, rt | N-Isopropyl-p-methoxybenzyl N-acetylcarbamate | 75% |

Mechanochemical and Solvent-Free Synthetic Methodologies

The pursuit of sustainable chemical processes has led to the development of mechanochemical and solvent-free synthetic routes. These methods offer significant advantages, including reduced solvent waste, shorter reaction times, and often, improved yields compared to traditional solution-phase chemistry. beilstein-journals.org

Mechanochemistry, which utilizes mechanical force—typically through ball milling—to induce chemical reactions, has been successfully applied to the formation of carbon-oxygen and carbon-nitrogen bonds essential for carbamate synthesis. beilstein-journals.orgepa.gov For instance, the synthesis of carbamates has been achieved by milling an alcohol or an amine with 1,1'-carbonyldiimidazole (B1668759) (CDI). epa.gov This approach enhances the reactivity of the alcohol and the carbamoyl-imidazole intermediate under mild, solvent-free conditions. epa.gov While direct mechanochemical synthesis of this compound is not extensively documented, the established success with related carbamates suggests a viable pathway. Such a reaction would likely involve the milling of 4-methoxybenzyl alcohol with a suitable cyanamide (B42294) derivative in the presence of an activating agent.

Solvent-free synthesis can also be achieved by heating a mixture of reactants. General procedures for synthesizing imines, for example, have been developed under solvent- and catalyst-free conditions, affording products in high yields with short reaction times. researchgate.net These methodologies underscore a broader trend towards greener synthetic protocols that could be adapted for this compound and its analogues. researchgate.net

Protecting Group Strategies Employing the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for various functionalities, including alcohols, amines, and thiols, prized for its stability and the multiple options available for its removal. nih.govtotal-synthesis.com Its utility stems from the electron-donating methoxy (B1213986) group on the benzyl ring, which facilitates cleavage under specific oxidative or acidic conditions that leave other protecting groups intact. total-synthesis.com This feature makes the PMB group a key component in complex, multi-step syntheses requiring orthogonal protection strategies. total-synthesis.commdpi.com

Efficiency and Selectivity of 4-Methoxybenzyl Group Introduction

The introduction of the PMB group onto a substrate is generally efficient and high-yielding. A common and effective method involves the reaction of the substrate, such as an alcohol or amine, with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride, PMBCl, or bromide, PMBBr) in the presence of a base. nih.govtotal-synthesis.com For the protection of amines, a typical procedure uses a strong base like sodium hydride (NaH) in a polar aprotic solvent system like THF-DMF to deprotonate the amine, followed by the addition of the PMB halide. total-synthesis.com

Alternative reagents have also been developed to introduce the PMB group under mild conditions. For instance, N,N-diisopropyl-O-(4-methoxybenzyl)isourea can be used to protect carboxylic acids at room temperature in good yields, a method that could be conceptually extended to other nucleophiles. nih.gov The selectivity of these reactions is generally high, with the PMB group being directed to the most nucleophilic site in the molecule. In peptide synthesis, the 4-methoxybenzyl group is valued for its ability to protect amino functionalities during chain elongation while being amenable to selective deprotection later. smolecule.com

Mechanistic Investigations of Reactions Involving 4 Methoxybenzyl Carbamimidate Systems

Elucidation of Reaction Pathways and Identification of Intermediates.

The elucidation of reaction pathways and the identification of transient intermediates are central to understanding the mechanisms of reactions involving 4-methoxybenzyl (PMB) carbamimidate systems. The formation of PMB esters, for instance, can proceed through various pathways depending on the coupling agents used. When carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to couple carboxylic acids with 4-methoxybenzyl alcohol, the reaction is significantly accelerated by the addition of an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP) and additives like hydroxybenzotriazole (B1436442) (HOBt) nih.gov. This suggests a pathway where the carbodiimide (B86325) activates the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol, with DMAP and HOBt facilitating the process.

In other transformations, such as the thermally induced rearrangement of O-benzyl thiocarbamates to S-benzyl thiocarbamates, the reaction proceeds through a distinct pathway. For O-(4-Methoxybenzyl) N,N-dimethylthiocarbamate, the rearrangement is facilitated by the electron-donating nature of the 4-methoxybenzyl group kiku.dk. Mechanistic studies involving the solvolysis of related carbamoyl (B1232498) chlorides suggest that reactions with alcohols lead to the formation of stable carbamate (B1207046) esters (urethanes) mdpi.com. The reaction with water, however, initially forms a short-lived carbamic acid intermediate (RR′NCOOH), which rapidly decomposes to an amine and carbon dioxide mdpi.com.

In the context of multicomponent reactions, such as the Hf(OTf)₄-catalyzed synthesis of β-carbamate ketones, the reaction pathway does not follow a simple Mannich-type mechanism. Instead, experimental evidence points towards a sequential aldol (B89426) condensation followed by an aza-Michael addition. The initial reaction between an aldehyde and a ketone forms an α,β-unsaturated ketone, which then undergoes aza-Michael addition with the carbamate mdpi.com. This highlights the importance of experimentally verifying proposed pathways, as the reactivity of carbamates can lead to pathways distinct from those of more reactive amines mdpi.com.

Kinetic Studies and Determination of Rate-Limiting Steps.

Kinetic studies are instrumental in identifying the rate-limiting step of a reaction, thereby providing a deeper understanding of the reaction mechanism. In the context of reactions involving 4-methoxybenzyl carbamimidate and related systems, kinetic analyses have revealed crucial details about their transformation processes.

In phase-transfer catalytic oxidation of 4-methoxybenzyl alcohol, kinetic modeling assumes that the chemical reaction in the organic phase is the rate-limiting step ijasrm.com. The reaction rate is dependent on the concentration of the active catalytic species and the substrate in the organic phase ijasrm.com. Studies on the effect of agitation speed have shown that at lower speeds, mass transfer can be the limiting factor, but at higher speeds, the intrinsic rate of the chemical reaction becomes controlling ijasrm.com.

For the Staudinger reduction of aryl azides, which can be coupled with elimination reactions to release a functional molecule, the rate-limiting step can change depending on the electronic properties of the phosphine (B1218219) reagent used d-nb.info. With electron-rich phosphines, the hydrolysis of the aza-ylide intermediate is often rate-limiting. In contrast, for electron-poor phosphines, the initial attack of the phosphine onto the azide (B81097) is presumed to be the rate-determining step, especially when subsequent rapid aza-ylide hydrolysis occurs through neighboring-group participation d-nb.info.

In the ruthenium-catalyzed deaminative coupling of ketones with amines, monitoring the reaction of acetophenone (B1666503) and 4-methoxybenzylamine (B45378) showed the rapid formation of the corresponding imine, which was then slowly converted to the alkylation product marquette.edu. Kinetic studies of the alkylation of the isolated imine substrate determined the empirical rate law to be rate = kobs[imine][Ru] marquette.edu.

The table below summarizes key findings from kinetic studies on related systems.

| Reaction System | Rate-Limiting Step | Influencing Factors | Citation |

| Acid Hydrolysis of Benzimidazolylcarbamates | Bimolecular attack of water on N-protonated substrate | pH, Substrate Basicity | scielo.br |

| Basic Hydrolysis of Benzimidazolylcarbamates | Attack of hydroxide (B78521) ion on neutral substrate | pH | scielo.br |

| Phase-Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol | Intrinsic chemical reaction (at high agitation) | Agitation Speed, Temperature, Catalyst Concentration | ijasrm.com |

| Staudinger Reduction of Aryl Azides | Aza-ylide hydrolysis or phosphine attack | Phosphine Electronics | d-nb.info |

| Ru-Catalyzed Deaminative Coupling | Conversion of imine to alkylation product | Imine and Ruthenium Catalyst Concentration | marquette.edu |

Stereochemical Control and Analysis in Synthetic Transformations.

The ability to control and analyze the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. In transformations involving the 4-methoxybenzyl (PMB) group, stereochemical control is often crucial, particularly when chiral centers are present or being formed.

In the synthesis of functionalized dipeptide isosteres, the stereochemistry of newly formed centers can be influenced by chiral auxiliaries. For instance, proline-based auxiliaries have been used to control stereochemistry, although their removal can require harsh conditions that are unsuitable for easily epimerizable products nih.gov. In a tandem chain extension aldol reaction, the diastereoselectivity was determined to be greater than 9:1, with the stereochemistry of the α-position being assigned through the formation of a γ-lactone, the structure of which was confirmed by nuclear Overhauser effect (nOe) analysis nih.govumich.edu.

The stereochemical course of deprotonation and subsequent electrophilic substitution of α-nitrile metallocarbanions derived from N-carbamoyl-2-cyano-6-methylpiperidines has been investigated in detail. The ratio of retention to inversion products was found to depend on several factors, including the countercation, the reactivity of the electrophile, and the presence of a chelating group on the nitrogen atom acs.org. For instance, when using LiTMP and LiHMDS as bases, the proportion of the retention product increased with the reactivity of the electrophile, following the order: 4-methoxybenzoyl chloride < benzoyl chloride < 2-chlorobenzoyl chloride acs.org. This suggests that the electrophile's reactivity plays a more significant role than its ability to complex with the cation in determining the stereochemical outcome acs.org.

In palladium-catalyzed enantioselective C-H functionalization reactions, the stereochemical outcome is often dictated by the chiral ligand employed. For example, TADDOL-derived phosphoramidites have been shown to provide excellent enantiocontrol in the intramolecular arylation of vinyl triflates scispace.com. The working mechanistic model suggests that the enantiodetermining step is the C-H activation event scispace.com. Similarly, in the Rh-catalyzed asymmetric carbometalation of dihydropyridines, the use of a chiral ligand is key to achieving high enantioselectivity in the formation of 3-substituted tetrahydropyridines snnu.edu.cn.

The analysis of stereochemistry is often accomplished using a combination of techniques. X-ray crystallography is a powerful tool for unambiguously determining the three-dimensional structure of crystalline products nih.govacs.orgumich.edu. NMR spectroscopy, particularly nOe analysis, is invaluable for assigning relative stereochemistry in solution umich.eduumich.edu.

The table below provides examples of stereochemical outcomes in reactions involving PMB-related systems.

| Reaction Type | Stereochemical Outcome | Method of Analysis | Key Factors | Citation |

| Tandem Chain Extension Aldol Reaction | Diastereoselectivity >9:1 | nOe analysis of a derived γ-lactone | Chiral auxiliary | nih.govumich.edu |

| Deprotonation-Acylation of Piperidines | Variable retention/inversion ratio | X-ray crystallography | Base, countercation, electrophile reactivity | acs.org |

| Pd-Catalyzed Intramolecular Arylation | High enantioselectivity | Not specified | Chiral phosphoramidite (B1245037) ligand | scispace.com |

| Rh-Catalyzed Asymmetric Carbometalation | High enantioselectivity | Not specified | Chiral ligand | snnu.edu.cn |

Influence of Electronic and Steric Effects of the 4-Methoxybenzyl Group on Reactivity.

The 4-methoxybenzyl (PMB) group exerts significant electronic and steric effects that influence the reactivity of the carbamimidate system and related functionalities. The methoxy (B1213986) group at the para position is a key feature, primarily acting as an electron-donating group through resonance.

Electronic Effects:

The electron-donating nature of the 4-methoxybenzyl group plays a crucial role in various reactions. For instance, in the thermally induced rearrangement of O-benzyl thiocarbamates, the presence of electron-donating groups, such as the 4-methoxy group, in the 4-position of the aromatic ring increases the reaction rate kiku.dk. This is because the electron-donating group stabilizes the transition state of the rearrangement.

In the context of protecting groups, the PMB group's electron-donating ability facilitates its cleavage under acidic conditions. The proposed mechanism for the TFA-mediated cleavage of PMB esters involves protonation of the carbonyl group, followed by the loss of the relatively stable 4-methoxybenzyl carbocation nih.gov. The stability of this carbocation is enhanced by the electron-donating methoxy group.

Conversely, electron-withdrawing substituents on related carbamate structures can have the opposite effect. In the hydrolysis of substituted phenyl N-(2-thiocarbamoylphenyl)carbamates, para-electron-donating substituents like methoxy increase the pKa of the leaving phenol (B47542) and significantly lower the cyclization rate compared to derivatives with strongly electron-withdrawing groups like nitro researchgate.net.

In ruthenium-catalyzed deaminative coupling reactions, a Hammett plot obtained from the reaction of para-substituted imines showed a strong promotional effect by amine substrates with electron-releasing groups (ρ = -0.96 ± 0.1), such as 4-methoxybenzylamine marquette.edu. This indicates that the electron-donating nature of the 4-methoxybenzyl group facilitates the reaction.

Steric Effects:

While the electronic effects of the PMB group are often dominant, steric factors can also come into play. However, in the TFA-mediated cleavage of PMB esters, steric factors appear to have a minimal role. Even hindered PMB esters can be cleaved in excellent yield, which is consistent with a mechanism that does not involve a sterically demanding transition state nih.gov.

In other systems, steric hindrance can be more influential. For example, in the synthesis of cholesteryl carbamate derivatives, the reactivity of various amine derivatives was influenced by both electronic and steric properties. A secondary amine like piperidine (B6355638) showed the highest yield, suggesting an optimal balance between its nucleophilicity and steric hindrance orientjchem.org.

The table below summarizes the influence of the 4-methoxybenzyl group on reactivity in different reaction systems.

| Reaction System | Effect of 4-Methoxybenzyl Group | Primary Influence | Citation |

| Thermal Rearrangement of O-benzyl thiocarbamates | Increased reaction rate | Electronic (electron-donating) | kiku.dk |

| Acid-Mediated Cleavage of PMB Esters | Facilitated cleavage | Electronic (stabilization of carbocation) | nih.gov |

| Hydrolysis of Phenyl N-(2-thiocarbamoylphenyl)carbamates | Decreased cyclization rate | Electronic (increased pKa of leaving group) | researchgate.net |

| Ru-Catalyzed Deaminative Coupling | Increased reaction rate | Electronic (electron-donating) | marquette.edu |

| Synthesis of Cholesteryl Carbamates | Moderate reactivity (compared to piperidine) | Electronic and Steric | orientjchem.org |

Autocatalytic Processes and Their Impact on Reaction Mechanisms.

Autocatalysis, a process where a reaction product acts as a catalyst for the same reaction, can significantly alter the kinetic profile and mechanistic pathway of a chemical transformation. While direct evidence for autocatalysis in reactions of this compound itself is not prevalent in the provided search results, the principles of autocatalysis observed in related systems offer valuable insights into potential complexities.

In the LDA-mediated ortholithiation of certain aryl carbamates, unusual rate behavior, including evidence of autocatalysis, has been observed nih.gov. The mechanistic model for this system suggests that the transformation of an LDA-aryllithium mixed dimer into a more reactive isomeric form leads to an acceleration of the reaction rate. This intervening mixed aggregate, a product of the initial metalation, effectively catalyzes the further consumption of the starting carbamate acs.orgnih.gov. This demonstrates that product-derived species can have a profound impact on the reaction mechanism, leading to complex kinetic profiles that deviate from simple first or second-order behavior acs.org.

The concept of autocatalysis is fundamental to many biological processes and has inspired the use of autocatalytic reactions in novel applications, such as chemical computing rsc.orgmdpi.com. In these systems, the autocatalytic nature of a reaction, like the copper-catalyzed azide-alkyne cycloaddition, allows for the amplification of a signal, a key feature for information processing rsc.org.

The table below outlines the key aspects of autocatalysis observed in related chemical systems.

| System | Autocatalytic Species | Impact on Mechanism | Citation |

| LDA-mediated ortholithiation of aryl carbamates | Isomeric LDA-aryllithium mixed dimer | Accelerates the rate of metalation, leading to complex kinetics. | acs.orgnih.gov |

| Copper-catalyzed azide-alkyne cycloaddition | Reaction product | Enables signal amplification for applications in chemical computing. | rsc.org |

A definitive statement on autocatalytic processes in reactions of this compound would require specific kinetic studies designed to probe for such behavior. However, the precedents set by related systems suggest that a careful analysis of reaction kinetics is warranted to fully understand the mechanistic landscape.

Advanced Synthetic Transformations and Applications of 4 Methoxybenzyl Carbamimidate As a Synthon

Application as a Directed Metalation Group (DMG) in Regioselective Functionalization

The O-carbamate group, a core component of 4-methoxybenzyl carbamimidate, is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org This capability is crucial for the regioselective functionalization of aromatic systems, a cornerstone of modern synthetic chemistry. mdpi.com The directed ortho-metalation (DoM) process involves the coordination of a strong organolithium base to the Lewis basic heteroatom of the DMG. thieme-connect.combaranlab.org This coordination places the base in proximity to a specific ortho-proton, facilitating its abstraction and leading to a stabilized ortho-lithiated intermediate. acs.orgthieme-connect.com This intermediate can then be trapped by a variety of electrophiles to yield 1,2-disubstituted aromatic products with high regioselectivity. acs.org

The effectiveness of a DMG is determined by its ability to coordinate the organolithium reagent without undergoing nucleophilic attack itself. baranlab.org The O-carbamate group excels in this role, demonstrating superior directing power compared to many other oxygen-based DMGs. nih.gov This strong directing ability allows for the precise functionalization of aromatic rings that might otherwise be difficult to achieve through classical electrophilic aromatic substitution, which is governed by the inherent electronic properties of the ring substituents. thieme-connect.com The use of O-aryl carbamates as DMGs provides a reliable and versatile strategy for creating ortho-substituted phenols and their derivatives. acs.orgmdpi.com

Below is a table summarizing representative DoM reactions using O-aryl carbamates, illustrating the versatility of this approach.

| Starting Material (Aryl Carbamate) | Reagents | Electrophile (E+) | Product | Yield (%) | Citation |

| O-Phenyl N,N-diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | TMSCl | O-(2-Trimethylsilylphenyl) N,N-diethylcarbamate | 95 | cdnsciencepub.com |

| O-Phenyl N,N-diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | I₂ | O-(2-Iodophenyl) N,N-diethylcarbamate | 87 | acs.org |

| O-(3-Chlorophenyl) N,N-diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | Phenylacetylene sulfone | O-(2-Alkynyl-3-chlorophenyl) N,N-diethylcarbamate | 67 | mdpi.com |

| O-(3-Methoxyphenyl) N,N-diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | TMSCl | O-(3-Methoxy-2-trimethylsilylphenyl) N,N-diethylcarbamate | High | cdnsciencepub.com |

| O-Naphthyl N,N-diethylcarbamate | t-BuLi, THF, -78 °C | DMF | O-(2-Formyl-1-naphthyl) N,N-diethylcarbamate | 72 | acs.org |

This table presents data for N,N-diethyl O-aryl carbamates as representative examples of the carbamate (B1207046) DMG class to which this compound belongs.

Participation in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity and complexity efficiently. researchgate.netresearchgate.net The 4-methoxybenzyl (PMB) group, a key feature of this compound, is frequently employed in MCRs due to its stability and the unique reactivity it imparts to associated functional groups. While the carbamimidate itself is a specific synthon, its constituent parts, such as the 4-methoxybenzylamine (B45378) precursor, are valuable components in various MCRs.

For instance, 4-methoxybenzylamine has been utilized in a regioselective, one-pot synthesis of polyfunctionalized pyrrolotriazoles. mdpi.com In this MCR, the amine, a pyrrolidinone, and an azide (B81097) react to form a complex heterocyclic scaffold, demonstrating the utility of the PMB group in generating novel molecular frameworks. mdpi.com Similarly, the carbamate functionality is central to other MCRs, such as the rhodium-mediated synthesis of 11C-labeled sulfonyl carbamates from sulfonyl azides, alcohols, and carbon monoxide. nih.gov These examples highlight the potential for synthons like this compound to serve as key building blocks in MCRs, enabling the rapid and flexible synthesis of libraries of structurally diverse compounds. researchgate.net

The following table details examples of MCRs involving functionalities related to this compound, showcasing their role in constructing complex molecules.

| Reaction Type | Key Reactants | Product Class | Key Features | Citation |

| Pyrrolotriazole Synthesis | 4-Methoxybenzylamine, 1-methyl-3-pyrrolidinone, 1-Azido-4-nitrobenzene | Dihydropyrrolo[2,3-d] nju.edu.cnsorbonne-universite.frpku.edu.cntriazoles | One-pot synthesis of a complex heterocyclic system. | mdpi.com |

| 11C-Sulfonyl Carbamate Synthesis | Sulfonyl azide, Alcohol, [11C]CO | 11C-Labeled Sulfonyl Carbamates | Rhodium-mediated multicomponent carbonylation for PET tracer synthesis. | nih.gov |

| Ugi Four-Component Reaction (U-4CR) | Isocyanide, Aldehyde, Primary Amine, Carboxylic Acid | α-Acylamino Amides | A classic MCR for rapid library synthesis; amines like 4-methoxybenzylamine are suitable inputs. | researchgate.net |

| Ketene Multicomponent Reaction | Diazoketone, Carboxylic Acid, Isocyanide | β-Acyloxy-α,β-unsaturated Amides | Visible-light-induced reaction forming highly functionalized products. | acs.org |

Covalent Functionalization of Nanomaterials and Surfaces

The covalent functionalization of nanomaterials is a critical strategy for enhancing their properties, such as solubility, stability, and biocompatibility, and for tailoring their surfaces for specific applications. nih.govkobv.de The carbamate functional group has emerged as a versatile linker for attaching molecules to a variety of surfaces, including gold nanoparticles and 2D materials like hexagonal boron nitride (h-BN). nih.govacs.org

In one notable study, h-BN was functionalized using 4-methoxybenzyloxycarbonyl azide. acs.org The reaction proceeded via a nitrene cycloaddition, resulting in the covalent attachment of a methoxyphenyl carbamate moiety to the h-BN surface through a B-N bond. This modification improved the material's processability. acs.org In another application, a hetero-bifunctional polyethylene (B3416737) glycol (PEG) spacer containing a carbamate linkage was used to attach the fluorescent dye coumarin (B35378) to gold nanoparticles. nih.gov This surface modification strategy, which utilizes the stability and defined chemistry of the carbamate group, is essential for developing advanced materials for applications ranging from drug delivery to bioimaging. kobv.denih.gov

The research findings on the use of carbamate-related functionalities for modifying nanomaterials are summarized in the table below.

| Nanomaterial | Functionalizing Agent | Reaction Type | Degree of Functionalization | Application/Outcome | Citation |

| Hexagonal Boron Nitride (h-BN) | 4-Methoxybenzyloxycarbonyl azide | Nitrene [2+1] Cycloaddition | 3.5 wt % | Formation of a stable carbamate linkage on the h-BN surface, improving processability. | acs.org |

| Gold Nanoparticles (AuNPs) | Coumarin-PEG-thiol (with carbamate linkage) | Covalent conjugation via thiol-gold bond | Not specified | Surface functionalization for intracellular tracking and delivery; reduced fluorescence quenching. | nih.gov |

| Boron Nitride Nanotubes (BNNTs) | 2-chloro-4,6-diamino-1,3,5-triazine | Nitrene [2+1] Cycloaddition | Not specified | Enhanced solubility and processability in solvents like NMP and DMF. | acs.org |

Regioselective Transformations of Aromatic Systems bearing the this compound Group

The this compound group exerts significant control over the regioselectivity of chemical transformations on the aromatic ring to which it is attached. This control stems from both its powerful directing group capabilities in DoM chemistry and its influence on other reaction types. nih.govacs.org

Beyond the ortho-lithiation discussed previously, O-aryl carbamates can undergo other regioselective transformations. One important example is the anionic ortho-Fries rearrangement. acs.orgcdnsciencepub.com In this reaction, treatment of an O-aryl carbamate with a strong base can induce the migration of the carbamoyl (B1232498) group from the oxygen atom to the ortho-carbon, yielding a 2-hydroxybenzamide derivative. This rearrangement provides a synthetic route to highly substituted phenols that complements the DoM/electrophile-trapping sequence. cdnsciencepub.com

Furthermore, the electronic nature of the carbamate and the 4-methoxybenzyl group can influence the outcome of transition-metal-catalyzed C-H functionalization reactions. For example, in nickel-catalyzed cross-coupling reactions, carbamate groups can direct ortho-C-H alkylation or amidation. acs.org The ability to selectively functionalize specific positions on an aromatic ring is paramount for the efficient synthesis of complex molecules, including pharmaceuticals and materials. The carbamate group provides a reliable handle to achieve this, enabling chemists to build molecular complexity in a predictable and controlled manner. nju.edu.cnrsc.org

The table below outlines key regioselective transformations available for aromatic systems bearing a carbamate group.

| Transformation Type | Reagents | Key Outcome | Mechanism/Driving Force | Citation |

| Directed ortho-Metalation (DoM) | Organolithium base (e.g., s-BuLi), then Electrophile (E+) | Ortho-functionalization (C-E bond formation) | Coordination of base to the carbamate DMG, followed by ortho-deprotonation. | acs.orgmdpi.com |

| Anionic ortho-Fries Rearrangement | Strong base (e.g., s-BuLi/TMEDA) at elevated temperature | Migration of carbamoyl group to the ortho position | Intramolecular nucleophilic attack of the ortho-lithiated species onto the carbamoyl carbonyl. | acs.orgcdnsciencepub.com |

| Nickel-Catalyzed C-H Arylation | Ni(II) catalyst, ligand, aryl iodide | Remote benzylic C-H functionalization | Isomerization/hydroarylation relay; regioselectivity at the benzylic position. | nju.edu.cn |

| Iodine/Zinc Exchange | Organozinc reagent, then Cu(I) and electrophile | Selective functionalization of polyiodinated arenes | Regioselective metal-halogen exchange directed by other functional groups. | sorbonne-universite.fr |

Theoretical and Computational Chemistry Studies of 4 Methoxybenzyl Carbamimidate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govscispace.com By calculating the electron density, DFT methods can elucidate the fundamental characteristics of 4-Methoxybenzyl carbamimidate. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity.

The reactivity of this compound can be further detailed through global reactivity descriptors, calculated from HOMO and LUMO energies. These descriptors, such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω), quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. mdpi.comrsc.org

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. mdpi.comtandfonline.com For this compound, the oxygen of the methoxy (B1213986) group and the nitrogen atoms of the carbamimidate group are expected to be primary nucleophilic sites, while the hydrogen atoms of the imino and amino groups would be key electrophilic sites.

Table 1: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are illustrative for a molecule of this class, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity & stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / η | Measure of polarizability |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons |

| Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements (rotamers) of a molecule and their relative energies. libretexts.org For this compound, key sources of conformational flexibility include rotation around the C-C bond linking the benzyl (B1604629) group to the methylene (B1212753) bridge and the C-O bond of the carbamimidate moiety. The preferred conformation in a crystal lattice is one that minimizes steric hindrance while maximizing favorable intermolecular interactions.

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state. mdpi.com Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions. For a molecule like this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonds: The N-H groups of the carbamimidate function are strong hydrogen bond donors, likely interacting with the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions, which contribute to the stability of the crystal structure.

C-H···π Interactions: Hydrogen atoms from the benzyl or methoxy groups can interact with the electron-rich π-system of the aromatic ring on an adjacent molecule. scielo.br

Prediction of Spectroscopic Signatures (NMR, IR) for Structural Elucidation

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for confirming molecular structures. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. The vibrational frequencies are computed and often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.netwisc.edu For the closely related compound 4-methoxybenzyl carbamate (B1207046) , key experimental vibrational frequencies have been identified. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is also achievable through computational chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with specific functionals like WP04, can provide chemical shift predictions with high accuracy, especially when accounting for solvent effects. github.io Comparing these predicted spectra with experimental results is invaluable for structural elucidation and assigning the relative configuration of complex molecules.

Table 2: Experimental Spectroscopic Data for the Analogous Compound 4-Methoxybenzyl Carbamate Source: Data obtained from supporting information for a study on 4-methoxybenzyl carbamate. rsc.org

| Spectroscopy | Data Type | Peak (cm⁻¹ or ppm) | Assignment |

|---|---|---|---|

| FTIR | Vibrational Freq. (cm⁻¹) | 3364 | -NH stretching |

| 1713 | >C=O stretching | ||

| 1616 | -NH bending | ||

| 1307 | -CN stretching | ||

| 1036 | C-O stretching | ||

| ¹H NMR | Chemical Shift (ppm) | 7.605 | brs, NH₂ |

| (400 MHz, CDCl₃) | 7.301-7.324 | d, J=8.4 Hz, 2H (Aromatic) | |

| 6.890-6.913 | d, J=8.4 Hz, 2H (Aromatic) | ||

| 5.064 | s, 2H (Benzyl CH₂) | ||

| 3.821 | s, 3H (Methoxy CH₃) |

Computational Simulations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with them. scielo.brictp.it A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's rate. numberanalytics.com

For this compound, computational simulations could be used to explore various reactions, such as its synthesis or hydrolysis. By modeling the reactants, products, and potential intermediates, researchers can locate the transition state structures connecting them. researchgate.net Calculating the activation free energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. arxiv.org These studies can reveal, for example, whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving stable intermediates.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific docking studies on this compound are not widely published, research on structurally similar compounds provides valuable insights. For example, carbamate derivatives containing a 4-methoxyphenyl (B3050149) group have been studied as inhibitors of enzymes like cholinesterases and dihydrofolate reductase (DHFR). nih.govmdpi.comsemanticscholar.org

In one study, a tacrine (B349632) derivative with a 4-methoxyphenyl carbamate moiety was docked into butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease. nih.gov Another study showed that a different 1,3,4-thiadiazole (B1197879) derivative containing a 4-methoxyphenyl group binds effectively to the active site of DHFR. mdpi.com These studies typically report a binding energy (ΔG), with more negative values indicating stronger binding, and identify key amino acid residues that form hydrogen bonds or other interactions with the ligand. Such findings suggest that this compound could be modeled against similar protein targets to assess its potential biological activity.

Table 3: Molecular Docking Results for Structurally Related 4-Methoxyphenyl Derivatives

| Compound | Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate | Butyrylcholinesterase (BuChE) | Not specified, but identified as a selective inhibitor | Not specified | nih.gov |

| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide | Dihydrofolate Reductase (DHFR) | -8.2 | Glu 30, Gln 35 | mdpi.com |

Structural Characterization and Spectroscopic Analysis in Research

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in revealing the molecular geometry of various compounds containing the 4-methoxybenzyl moiety.

For instance, the crystal structure of the tetrafluoroborate (B81430) salt of a 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate derivative was determined to be monoclinic with the space group P21/c. udayton.edu The unit cell dimensions were found to be a = 19.499(8) Å, b = 5.877(3) Å, and c = 15.757(7) Å, with a β angle of 110.019(7)°. udayton.edu This analysis revealed an unexpected pseudo-gauche conformation stabilized by an intramolecular hydrogen bond. udayton.edu

In another study, the single-crystal X-ray diffraction analysis of 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed that it crystallizes in the orthorhombic system with the space group Cmca. researchgate.net The unit cell parameters were determined as a = 24.286(2) Å, b = 14.3082(14) Å, and c = 16.6160(16) Å. researchgate.net The analysis detailed the conformation of the pyrazoline ring and the intermolecular hydrogen bonding network. researchgate.net

The crystal structure of a Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide revealed a distorted square planar geometry, belonging to the P21/n space group. mdpi.com Such detailed structural information is crucial for understanding the solid-state packing and intermolecular interactions that govern the physical properties of the material. The purity and molecular structure of novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine (B92270) have also been confirmed using single-crystal X-ray diffraction. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 4-methoxybenzyl carbamate (B1207046), characteristic signals are observed that confirm its structure. rsc.org For a derivative, tert-butyl 4-methoxybenzyl(2-methylenebutanoyl)carbamate, the aromatic protons of the 4-methoxybenzyl group appear as doublets at δ 7.29 (d, J = 8.8 Hz, 2H) and δ 6.84 (d, J = 8.8 Hz, 2H). nsf.gov The singlet at δ 4.78 (s, 2H) corresponds to the benzylic protons, and the singlet at δ 3.78 (s, 3H) is assigned to the methoxy (B1213986) group protons. nsf.gov

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information. For tert-butyl isobutyryl(4-methoxybenzyl)carbamate, the carbon signals for the 4-methoxybenzyl group are observed at δ 158.8, 129.9, 129.5, and 113.9 ppm. nsf.gov The methoxy carbon appears at δ 55.1 ppm, and the benzylic carbon at δ 47.5 ppm. nsf.gov In another example, tert-butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate, the methoxy carbon resonates at δ 55.2 ppm. vulcanchem.com

The following table summarizes representative ¹H NMR data for a derivative of 4-methoxybenzyl carbamate:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | 7.29 | doublet | 8.8 |

| Aromatic (2H) | 6.84 | doublet | 8.8 |

| Benzylic (2H) | 4.78 | singlet | |

| Methoxy (3H) | 3.78 | singlet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. In derivatives of 4-methoxybenzyl carbamate, the carbamate C=O stretching vibration is typically observed in the range of 1687–1730 cm⁻¹. For 4-methoxybenzyl carbamate itself, the C=O stretching frequency appears at 1713 cm⁻¹. rsc.org Other important vibrations include the N-H stretching, which is seen at 3364 cm⁻¹, and the C-O stretching at 1036 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectra of molecules containing the 4-methoxyphenyl (B3050149) group are influenced by the electronic transitions within the aromatic ring and any conjugated systems. For instance, the UV-Vis spectrum of a complex containing a 4-methoxybenzylidene moiety was used to study its electronic properties. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. This information is crucial for confirming the molecular formula.

For example, the HRMS (ESI) of tert-butyl 4-methoxybenzyl(2-methylenebutanoyl)carbamate showed an [M + Na]⁺ ion at m/z 342.1683, which is in close agreement with the calculated value of 342.1676 for C₁₈H₂₅NO₄Na. nsf.gov Similarly, for tert-butyl 4-methoxybenzyl(2-phenylacryloyl)carbamate, the found [M + Na]⁺ ion was at m/z 390.1683, corresponding to the calculated value of 390.1676 for C₂₂H₂₅NO₄Na. nsf.gov These precise mass measurements provide unambiguous confirmation of the molecular formulas of these compounds.

The following table displays HRMS data for derivatives of 4-methoxybenzyl carbamate:

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

| tert-Butyl 4-methoxybenzyl(2-methylenebutanoyl)carbamate | C₁₈H₂₅NO₄Na | 342.1676 | 342.1683 |

| tert-Butyl 4-methoxybenzyl(2-phenylacryloyl)carbamate | C₂₂H₂₅NO₄Na | 390.1676 | 390.1683 |

| Ethyl-N′-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)-carbamimidate | C₁₆H₁₇BrN₂O₄SNa | 434.9985 | 434.9991 |

| Ethyl-N-(4-methoxyphenyl)-N′-[(4-nitrophenyl)sulfonyl]carbamimidate | C₁₆H₁₇N₃O₆SNa | 402.0730 | 402.0751 |

Exploration of Biological Activities and Structure Activity Relationships Sar in Academic Contexts

Investigation of Enzyme Inhibition Mechanisms by 4-Methoxybenzyl Carbamimidate Derivatives

The carbamimidate moiety of this compound is isoelectronic with a protonated guanidine (B92328) group, a functional group known to be a strong hydrogen bond donor and capable of forming salt bridges with acidic amino acid residues in enzyme active sites. acs.orgnih.gov This interaction is a cornerstone of the inhibitory mechanism for many guanidine-containing drugs. acs.orgnih.gov

Research into guanidinium (B1211019) derivatives has shown that they can act as potent enzyme inhibitors by targeting active sites rich in acidic residues like aspartate and glutamate. acs.orgnih.gov The guanidinium cation can form a stable bridge between two carboxylate ions, effectively reducing electrostatic repulsion and stabilizing a particular conformation of the active site that is inconducive to catalysis. acs.orgnih.gov This bridging interaction can lead to potent inhibition without necessarily causing the unfolding of the enzyme. acs.orgnih.gov

Derivatives of this compound would likely exhibit similar mechanisms of enzyme inhibition, with the carbamimidate group playing a pivotal role in binding to the enzyme's active site. The nature and positioning of the 4-methoxybenzyl group would then modulate the affinity and selectivity of the inhibition. For instance, in the context of serine proteases, many inhibitors feature a guanidine or amidine moiety to interact with the aspartate residue at the bottom of the S1 specificity pocket. mdpi.com

Furthermore, some guanidine-containing compounds have been identified as inhibitors of voltage-gated potassium (Kv) channels. nih.gov The proposed mechanism involves the guanidinium group interacting with phosphate (B84403) headgroups of phospholipids (B1166683) at the protein-lipid interface, thereby disrupting the interactions that stabilize the activated state of the voltage sensors. nih.gov

Rational Design Principles for Prodrug Systems Utilizing Carbamate (B1207046) Linkages

While this compound itself is not a carbamate, the principles of using carbamate linkages in prodrug design are relevant to understanding how similar structures could be modified to improve drug delivery. Carbamate linkages are frequently employed in prodrugs to mask polar functional groups, thereby enhancing membrane permeability and oral bioavailability. researchgate.net These linkages are designed to be stable in the systemic circulation but are cleaved by enzymes, such as esterases, at the target site to release the active drug. researchgate.net

The rational design of carbamate-based prodrugs involves several key considerations:

Linker Stability: The stability of the carbamate bond is crucial and can be tuned by modifying the electronic properties of the constituent amines and alcohols. researchgate.net

Enzymatic Cleavage: The susceptibility of the carbamate to enzymatic hydrolysis determines the rate of drug release. This can be modulated to achieve a desired pharmacokinetic profile. researchgate.net

Targeting: The carbamate prodrug can be designed to be a substrate for enzymes that are overexpressed in the target tissue, leading to site-specific drug release. researchgate.net

In the context of this compound, one could envision a prodrug strategy where the carbamimidate functionality is temporarily masked by a group that forms a carbamate-like linkage, which is then cleaved in vivo to regenerate the active carbamimidate.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

The structure-activity relationship (SAR) of derivatives of this compound would be dictated by modifications to both the 4-methoxybenzyl and the carbamimidate moieties.

Modifications to the 4-Methoxybenzyl Group:

The 4-methoxybenzyl group provides a lipophilic character to the molecule and can engage in hydrophobic and van der Waals interactions within a binding pocket. SAR studies of various compound classes have shown that the methoxy (B1213986) substituent's position and presence on the phenyl ring can significantly impact biological activity. For example, in a series of thiazole (B1198619) derivatives, a p-methoxy substitution on a phenyl ring was found to be favorable for the inhibition of α-glycosidase. researchgate.net

Modifications to the Carbamimidate Group:

The carbamimidate group is the primary driver of interactions with acidic residues in enzyme active sites. SAR studies of guanidine-containing inhibitors have consistently highlighted the importance of this group for potent inhibition. mdpi.com Key SAR insights include:

Basicity: The basicity of the guanidine/carbamimidate group is critical for its interaction with carboxylate residues. Modifications that alter this basicity can have a profound effect on inhibitory potency. sci-hub.se

Substitution: N-substitution on the guanidine moiety can influence both potency and selectivity. For instance, in a series of thromboxane (B8750289) A2 receptor antagonists, N-alkylation of the guanidine group was explored to optimize activity. acs.org

Conformational Restriction: Incorporating the guanidine group into a cyclic system or linking it to a rigid scaffold can improve binding affinity by reducing the entropic penalty upon binding.

A hypothetical SAR study on this compound derivatives might explore the effects of altering the substitution pattern on the phenyl ring, changing the length of the benzyl (B1604629) linker, and modifying the substitution on the carbamimidate nitrogen atoms.

| Compound/Derivative Class | Key Structural Feature | Observed/Inferred Biological Activity | Reference |

|---|---|---|---|

| Guanidinium Derivatives | Guanidinium Cation | Inhibition of enzymes with acidic active site residues | acs.orgnih.gov |

| Thiazole Derivatives | p-Methoxy Phenyl Group | Inhibition of α-glycosidase | researchgate.net |

| Guanidine-containing Macrolides | Terminal Guanidine Group | Antimicrobial activity | mdpi.com |

| Phenylguanidines | Phenylguanidine Moiety | Inhibition of urokinase-type plasminogen activator (uPA) | pnas.org |

Utilization as Molecular Probes for Studying Biochemical Pathways and Target Interactions

Molecular probes are essential tools for elucidating biochemical pathways and studying the interactions between small molecules and their biological targets. Due to the strong and specific interactions of the guanidinium group, derivatives of this compound could potentially be developed as molecular probes.

By incorporating a reporter group, such as a fluorescent tag or a radiolabel, onto the 4-methoxybenzyl scaffold, these molecules could be used to:

Visualize Target Enzymes: Fluorescently labeled probes could be used in cellular imaging studies to visualize the localization and expression levels of target enzymes that have active sites complementary to the carbamimidate group.

Quantify Target Engagement: Probes can be designed to bind covalently or with very high affinity to their target, allowing for the quantification of target engagement in vitro and in vivo.

Identify Novel Targets: Photoaffinity labeling probes, which form a covalent bond with their target upon photoactivation, can be used to identify previously unknown binding partners of the carbamimidate pharmacophore.

The design of such probes would require careful consideration of the attachment point of the reporter group to ensure that it does not interfere with the binding of the carbamimidate moiety to its target. The 4-methoxybenzyl portion of the molecule provides a convenient handle for such modifications.

Emerging Research Directions and Future Outlook

Development of Sustainable and Environmentally Benign Synthetic Routes

The drive towards green chemistry is reshaping the synthesis of chemical compounds, including carbamates and their derivatives. researchgate.net The principles of green chemistry, which emphasize waste reduction, energy minimization, and the use of less hazardous substances, are central to developing future synthetic pathways for 4-Methoxybenzyl carbamimidate. researchgate.netrsc.org Traditional synthetic methods can be energy-intensive and may utilize hazardous reagents. In contrast, emerging research focuses on more ecologically sound alternatives.

Key areas of development include:

Utilization of CO₂: Carbon dioxide, a renewable and readily available C1 reagent, is being explored as a green alternative to toxic phosgene (B1210022) and its derivatives for the synthesis of aryl O-carbamates (ArOAms). acs.orgorganic-chemistry.org This approach aligns with the goals of a circular economy by utilizing a greenhouse gas as a chemical feedstock.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and energy consumption. researchgate.net Grinding techniques, as demonstrated in the synthesis of related benzyl (B1604629) alcohol derivatives, represent a viable solvent-free method. researchgate.net

Catalytic Efficiency: The use of highly efficient and recyclable catalysts can improve reaction yields and reduce waste. For example, the synthesis of N-(4-methoxybenzyl) fatty acid amides has been optimized using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts to achieve high yields. nih.gov Future work will likely focus on replacing such reagents with more benign catalytic systems. One-pot reactions, where multiple synthetic steps are carried out in the same vessel, further contribute to sustainability by minimizing separation and purification steps. researchgate.net

The following table summarizes conventional and emerging green synthetic strategies relevant to carbamate (B1207046) synthesis.

| Synthetic Strategy | Conventional Method | Green Alternative | Key Advantages of Green Route | Relevant Findings |

| Carbonyl Source | Use of phosgene or its derivatives | Direct use of Carbon Dioxide (CO₂) | Avoids highly toxic reagents; utilizes a renewable feedstock. acs.orgorganic-chemistry.org | The use of Si(OMe)₄ and DBU enables the direct conversion of low-concentration CO₂ into carbamates. organic-chemistry.org |

| Reaction Conditions | Use of organic solvents, often requiring heating | Solvent-free reactions (e.g., grinding) | Reduces solvent waste and energy consumption. researchgate.net | Solvent-free reduction of p-anisaldehyde with NaBH₄ yields 4-methoxybenzyl alcohol in 98% yield. researchgate.net |

| Reaction Sequence | Multi-step synthesis with intermediate isolation | One-pot tandem or cascade reactions | Improves efficiency, reduces waste from purification steps. researchgate.net | Bifunctional metal/base catalysts allow for one-pot selective N-monoalkylation of amines with alcohols. researchgate.net |

| Activation | Stoichiometric activating agents | Catalytic methods (e.g., organocatalysis, metal catalysis) | Reduces waste, allows for catalyst recycling, improves atom economy. rsc.org | Hf(OTf)₄ has been identified as a highly potent and reusable Lewis acid catalyst for various reactions involving carbamates. mdpi.com |

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.netuni-siegen.de The structural features of this compound—namely the carbamimidate group, which is a strong hydrogen bond donor/acceptor, and the methoxy-substituted phenyl ring, which can participate in π-π stacking—make it an excellent candidate for building complex, self-assembled supramolecular structures.

The formation of these assemblies is often influenced by factors like solvent polarity, which can affect the stability of hydrogen bonds. nii.ac.jp Research on related molecules provides a blueprint for how this compound might behave. For example, N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide molecules are linked by a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds to form a chain of rings. researchgate.net Similarly, the 4-methoxybenzyl group has been studied as a sidearm in lariat (B8276320) ether compounds, where it influences cation binding within the macrocyclic structure. researchgate.net

Future research will likely explore the use of this compound as a building block for:

Organogels: Self-assembled fibrillar networks capable of immobilizing solvents.

Liquid Crystals: Materials with properties intermediate between conventional liquids and solid crystals.

Molecular Sensors: Assemblies that can detect specific ions or molecules through changes in their structural or photophysical properties.

The table below details the non-covalent interactions in related compounds that lead to the formation of supramolecular structures.

| Compound Class/Example | Interacting Moieties | Type of Non-Covalent Interaction | Resulting Supramolecular Structure | Reference |

| Glutamate spiropyran moiety | Amide groups, aromatic rings | Hydrogen bonding, π-π stacking | Reversible fibers and helical structures in organogels. nii.ac.jp | nii.ac.jp |

| N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide | N-H, C=O, phenyl and pyrazolyl rings | C—H⋯O and C—H⋯π hydrogen bonds | A chain of centrosymmetric rings. researchgate.net | researchgate.net |

| 4,13-diaza-18-crown-6 with N-(4-methoxybenzyl) sidearms | Crown ether cavity, benzyl sidearm | Cation-dipole interactions | Lariat ether-cation complexes. researchgate.net | researchgate.net |

| Calix nih.govarene tetraurea dimers | Urea and carbamate groups | Hydrogen bonding | Supramolecular polymers. uni-siegen.de | uni-siegen.de |

Advanced Catalyst Design for Selective Transformations Involving the Carbamimidate Moiety

While the synthesis of the this compound scaffold is important, so too is its subsequent transformation. Advanced catalyst design is crucial for achieving high selectivity in reactions involving the carbamimidate group. This allows for the modification of the parent molecule to create a library of derivatives with diverse functionalities.

A significant challenge in organic synthesis is the coupling of carbamate nucleophiles with certain electrophiles, a process that often requires catalysis. nih.gov Recent breakthroughs include the development of novel copper-based photoredox catalysts. acs.orgorganic-chemistry.org These catalysts, activated by light (e.g., blue LEDs), can mediate the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. nih.govscispace.com The proposed mechanism involves the photoexcited catalyst reducing the alkyl electrophile to generate a radical, which then couples with a copper-carbamate intermediate. acs.orgscispace.com

Another area of progress is in carbamate transfer reactions. Modified conditions for rhodium-catalyzed reactions have significantly improved the yields for the synthesis of sulfoximine (B86345) carbamates, particularly for derivatives containing π-systems like allyl and propargyl groups. acs.org Furthermore, potent Lewis acid catalysts like hafnium(IV) triflate (Hf(OTf)₄) have proven effective in three-component reactions to synthesize β-carbamate ketones, acting on both the initial condensation and subsequent addition steps. mdpi.com

Future work will focus on designing catalysts that can:

Selectively functionalize one nitrogen atom of the carbamimidate moiety over the other.

Perform enantioselective transformations to create chiral derivatives.

Utilize earth-abundant metals and operate under even milder, more sustainable conditions.

The following table summarizes recent advances in catalytic systems for carbamate transformations.

| Catalyst System | Reaction Type | Substrates | Key Features and Findings | Reference |

| Copper-based photoredox catalyst with carbazolide/bisphosphine ligand | N-Alkylation | Primary carbamates, unactivated secondary alkyl bromides | Enables a previously unachieved coupling at room temperature under blue LED irradiation. nih.govacs.orgcaltech.edu | nih.govacs.orgorganic-chemistry.org |

| Rh₂(esp)₂ | Carbamate Transfer | Sulfoxides, various carbamates (alkyl, benzyl, propargyl) | Modified conditions (using toluene (B28343) at 30 °C) significantly improved yields (up to 99%) for a broader range of carbamates. acs.org | acs.org |

| Hf(OTf)₄ | Three-component reaction (Mannich-type) | Aldehydes, ketones, carbamates | Highly potent Lewis acid catalyst (0.5 mol%) that works under solvent-free conditions to produce β-carbamate ketones in high yields (75-91%). mdpi.com | mdpi.com |

| Pd/MgO | N-Monoalkylation (Borrowing Hydrogen) | Amines, alcohols | Bifunctional catalyst selectively produces secondary amines; the process is structure-sensitive to the Pd crystallite size. researchgate.net | researchgate.net |

Computational-Guided Discovery and Design of New this compound Functionalities

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science, allowing for the rational design of new molecules and the prediction of their properties before their synthesis. nih.govorientjchem.org These methods can be applied to the this compound scaffold to accelerate the discovery of new derivatives with desired functionalities.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding affinity and mode of action of potential drugs against biological targets like enzymes. For example, covalent docking has been used to understand how carbamate derivatives act as pseudo-irreversible inhibitors of cholinesterases. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity or a specific chemical property. researchgate.net These models can be used to predict the activity of newly designed compounds.

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties are critical for drug development. In silico tools can predict these properties, helping to identify and eliminate candidate molecules with poor pharmacokinetic profiles early in the discovery process. orientjchem.org

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure of molecules, which can reveal insights into reactivity, electrophilicity, and spectroscopic properties.

By applying these computational tools, researchers can design and screen virtual libraries of this compound derivatives to identify candidates with high potential for specific applications, such as biological activity or advanced materials properties. nih.gov This predictive power significantly reduces the time and resources required for experimental synthesis and testing.

The table below gives examples of how computational methods are applied to study carbamate-containing molecules.

| Computational Method | Subject of Study | Purpose / Finding | Reference |

| Molecular Docking | Tacrine-carbamate hybrids | To understand the interaction and binding modes at the active site of cholinesterase enzymes. nih.gov | nih.gov |

| Molecular Docking & ADME Prediction | 9H-(Fluorenyl) methyl lysine (B10760008) carbamate derivatives | To identify potent butyrylcholinesterase inhibitors with favorable drug-like properties. Compound 4j was identified as a promising candidate. orientjchem.org | orientjchem.org |

| 3D-QSAR (CoMFA/CoMSIA) | Liquiritigenin derivatives | To study the structure-activity relationship of butyrylcholinesterase inhibitors and design new derivatives with improved activity. researchgate.net | researchgate.net |

| DFT Calculations | 4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4...}carbamate | Showed reduced electrophilicity at the carbamate carbonyl due to resonance stabilization. | |

| Molecular Modeling | Fatty acid derived 4-methoxybenzylamides | To study the binding modes and interaction of the compounds with ctDNA. nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxybenzyl carbamimidate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzyl chloride with a carbamimidate precursor under nucleophilic substitution conditions. For example, Suzuki cross-coupling using potassium aryltrifluoroborates can introduce aromatic substituents . Optimization includes testing catalysts (e.g., Pd-based systems), solvents (polar aprotic like DMF), and temperature (reflux conditions at 80–100°C). Reaction progress is monitored via TLC or HPLC, and yields are improved by controlling moisture levels (anhydrous conditions) .